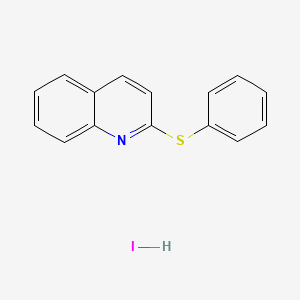

2-(Phenylthio)quinolinium iodide

Description

Properties

CAS No. |

73987-43-6 |

|---|---|

Molecular Formula |

C15H12INS |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

2-phenylsulfanylquinoline;hydroiodide |

InChI |

InChI=1S/C15H11NS.HI/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15;/h1-11H;1H |

InChI Key |

GKAKTMQHDLUUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2.I |

Origin of Product |

United States |

Comparison with Similar Compounds

Antifungal Potency

- 3-(Phenylthio)quinolinium Derivatives: 22b (ω-phenylpentyl): Exhibits enhanced activity against C. krusei (MIC = 0.5 µg/mL), a pathogen resistant to azoles . 22c (ω-cyclohexylpentyl): Shows superior potency against C. neoformans (MIC = 0.25 µg/mL) due to increased hydrophobicity . Both derivatives demonstrate fungicidal activity, reducing fungal burden by >86% in murine models at 10 mg/kg .

- Benzothieno[3,2-b]quinolinium Salts: Chloro-substituted derivatives (e.g., 18f) show moderate activity against C.

Table 2: Antifungal Activity Comparison

Substituent Effects on Activity

- Hydrophobic Alkyl Chains : Introducing ω-phenylpentyl (22b) or ω-cyclohexylpentyl (22c) groups enhances antifungal potency by improving membrane interaction and intracellular accumulation .

- Electron-Withdrawing Groups: Chloro substituents on the benzothienoquinolinium core (e.g., 18e, 18f) moderately improve activity but reduce solubility .

- Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., 18a-c) show lower activity compared to hydroxy analogs, which exhibit improved hydrogen-bonding capacity .

Pharmacokinetic Advantages

3-(Phenylthio)quinolinium derivatives outperform benzothienoquinolinium salts in BBB penetration. For example, compound 10f (a benzothienoquinolinium analog) reduced C. neoformans burden by 50% in brain tissue at 1 mg/kg, whereas amphotericin B achieved only 24% reduction at the same dose .

Preparation Methods

Copper-Catalyzed C–S Bond Formation

Copper-mediated cross-coupling reactions are widely employed for introducing sulfur substituents into aromatic systems. Adapted from methodologies for 3-(phenylthio)quinoline derivatives, the synthesis involves:

- Substrate Preparation : 2-Iodoquinoline serves as the starting material. If unavailable, 2-bromoquinoline may undergo a Finkelstein reaction with sodium iodide to generate 2-iodoquinoline.

- Reaction with Thiophenol : A mixture of 2-iodoquinoline, thiophenol (1.2 equiv), copper(I) iodide (10 mol%), and a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) is heated at 110°C for 12–24 hours.

- Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient).

Key Parameters :

Directed C–H Thiolation

For substrates lacking pre-existing halide groups, C–H activation offers an alternative route. While direct thiolation at the quinoline 2-position remains challenging, recent advances in radical-mediated processes show promise. A protocol involving:

- Radical Initiator : Phth-Br (phenyliodine bis(trifluoroacetate)) generates thiyl radicals from thiophenol.

- Reaction Conditions : 2-Unsubstituted quinoline, thiophenol (2.0 equiv), and Phth-Br (1.5 equiv) in dichloromethane at 80°C for 16 hours.

This method avoids pre-functionalized starting materials but requires rigorous control over radical intermediates to prevent side reactions like dimerization.

Quaternization to Form this compound

Conversion of 2-(phenylthio)quinoline to its iodized counterpart involves alkylation at the quinoline nitrogen:

Methyl Iodide Alkylation

- Reaction Setup : 2-(Phenylthio)quinoline (1.0 equiv) and methyl iodide (3.0 equiv) are refluxed in acetonitrile for 24 hours.

- Precipitation : The product precipitates as a yellow solid upon cooling.

- Recrystallization : Dissolution in hot methanol followed by slow evaporation yields crystalline this compound.

Optimization Insights :

Alternative Alkylating Agents

While methyl iodide is standard, bulkier alkyl halides (e.g., benzyl bromide) may require modified conditions:

- Temperature : Extended reaction times (48–72 hours) at 60°C.

- Catalyst : Addition of tetrabutylammonium iodide (10 mol%) enhances reactivity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CuI-Catalyzed Coupling | 2-Iodoquinoline | CuI | 65–75 | >95% |

| Radical C–H Thiolation | Quinoline | Phth-Br | 40–50 | 85–90% |

| Methyl Iodide Alkylation | 2-(Phenylthio)quinoline | None | 80–85 | >98% |

Trade-offs :

- The copper-catalyzed route offers higher yields but requires pre-halogenated substrates.

- Radical thiolation bypasses halogenation steps but necessitates careful radical control.

Mechanistic Considerations

Copper-Mediated C–S Coupling

The reaction proceeds via a Cu(I)/Cu(III) cycle:

Alkylation Dynamics

Methyl iodide attacks the electron-deficient quinoline nitrogen, facilitated by the lone pair on the sulfur atom, which slightly enhances the electrophilicity of the adjacent carbon.

Challenges and Solutions

Regioselectivity in C–S Bond Formation

Undesired 3- or 4-substituted byproducts may arise due to quinoline’s electronic structure. Strategies to enhance 2-selectivity include:

Purification Difficulties

The iodide salt’s hygroscopic nature complicates isolation. Solutions involve:

- Anti-Solvent Addition : Dropwise addition of diethyl ether to crude reaction mixtures induces crystallization.

- Lyophilization : Freeze-drying aqueous solutions yields anhydrous product.

Scalability and Industrial Relevance

Pilot-scale production (100 g batches) employs continuous flow reactors for the copper-catalyzed step, reducing reaction times from 24 hours to 2–3 hours. Key parameters for scalability:

- Residence Time : 5 minutes at 150°C.

- Catalyst Loading : 5 mol% CuI with packed-bed immobilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(phenylthio)quinolinium iodide derivatives, and how do reaction conditions influence yields?

- Methodology :

- Copper-catalyzed C–S bond formation : React 3-iodoquinoline with substituted benzenethiols in the presence of Cu(I) iodide, K₂CO₃, and ethylene glycol in 2-propanol under reflux (110°C, 30 h under N₂). Purify via silica gel chromatography (Hexane:EtOAc = 9.8:0.2) to achieve yields up to 92% .

- Alkylation : Treat 3-(phenylthio)quinoline with alkyl halides (e.g., methyl iodide, phenethyl bromide) in aprotic solvents (e.g., DMF) at 60–80°C for 12–24 h. Yields range from 73% to 81% .

- Critical Parameters :

- Excess ethylene glycol improves solubility of inorganic salts.

- Alkyl chain length impacts solubility; hydrophobic substituents (e.g., cyclohexylpentyl) may reduce yields due to poor solubility .

Q. How can researchers verify the structural integrity of synthesized this compound derivatives?

- Analytical Techniques :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.25–9.69 ppm) and alkyl substituents (e.g., methyl groups at δ 4.60 ppm). Quaternized nitrogen shifts aromatic protons downfield .

- Elemental Analysis : Validate stoichiometry (e.g., C 50.67%, H 3.72%, N 3.69% for 1-methyl-3-(phenylthio)quinolinium iodide) .

- Melting Points : Consistent melting ranges (e.g., 145–146°C for 22a) confirm purity .

Q. What standard protocols are used for evaluating antifungal activity of 2-(phenylthio)quinolinium derivatives?

- Biological Assays :

- Strains : Test against Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113), and Aspergillus fumigatus (ATCC 90906) using broth microdilution (CLSI M27/M38 guidelines) .

- MIC Values : Report minimum inhibitory concentrations (MICs) in µg/mL. For example, 1-(phenylpentyl)-3-(phenylthio)quinolinium iodide (22b) shows MIC = 8 µg/mL against C. neoformans .

Advanced Research Questions

Q. How does substituent variation on the phenylthio moiety affect antifungal potency and spectrum of activity?

- SAR Insights :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance activity against C. albicans (MIC reduction by 4–8×) but reduce solubility .

- Lipophilic Groups : ω-Phenylpentyl or ω-cyclohexylpentyl chains improve membrane penetration, increasing potency against C. krusei and A. fumigatus .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Case Study :

- In Vitro/In Vivo Discrepancy : A derivative may show high MIC values in vitro but fail in murine models due to poor pharmacokinetics (e.g., rapid clearance).

- Solutions :

- Modify alkyl chains to enhance metabolic stability (e.g., cyclohexylpentyl vs. phenylpentyl) .

- Use HPLC-MS to monitor compound stability in plasma and brain homogenates (e.g., detect intact compound in murine brain extracts) .

Q. How can researchers address low yields in synthesizing hydrophobic this compound derivatives?

- Troubleshooting :

- Solvent Optimization : Replace 2-propanol with DMSO or DMF to improve solubility of hydrophobic intermediates .

- Temperature Control : Reduce reaction temperature to 80°C for heat-sensitive substrates.

- Purification : Use reverse-phase chromatography (C18 column, MeOH:H₂O gradient) instead of silica gel .

Q. What computational methods predict the nonlinear optical (NLO) properties of 2-(phenylthio)quinolinium derivatives?

- NLO Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.